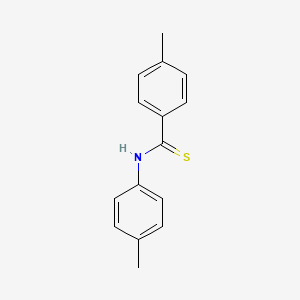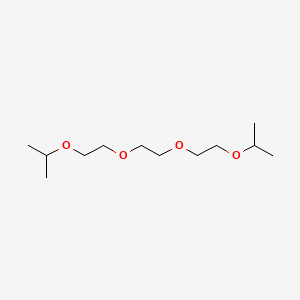
1,4-Anhydro-D-glucitol 3,5,6-triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Anhydro-D-glucitol 3,5,6-triacetate is a chemical compound with the molecular formula C12H18O8 and a molecular weight of 290.26 g/mol It is a derivative of D-glucitol (sorbitol) and is characterized by the presence of three acetyl groups attached to the 3rd, 5th, and 6th positions of the glucitol molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Anhydro-D-glucitol 3,5,6-triacetate can be synthesized through the acetylation of 1,4-anhydro-D-glucitol. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine or sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective acetylation of the desired hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Anhydro-D-glucitol 3,5,6-triacetate can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 1,4-anhydro-D-glucitol.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 1,4-Anhydro-D-glucitol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: 1,4-Anhydro-D-glucitol.
Applications De Recherche Scientifique
1,4-Anhydro-D-glucitol 3,5,6-triacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Mécanisme D'action
The mechanism of action of 1,4-anhydro-D-glucitol 3,5,6-triacetate involves its interaction with specific molecular targets and pathways. The compound can be hydrolyzed to release 1,4-anhydro-D-glucitol, which may then participate in various biochemical processes. The acetyl groups can also influence the compound’s solubility, stability, and reactivity, thereby affecting its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Anhydro-D-glucitol: A naturally occurring monosaccharide with similar structural features but lacking the acetyl groups.
1,4-Anhydro-D-glucitol: The parent compound without acetylation.
1,6-Dideoxy-2,3,4,5-tetra-O-acetyl-D-dulcitol: Another acetylated derivative with different acetylation patterns .
Uniqueness
The presence of three acetyl groups enhances its solubility in organic solvents and may influence its reactivity and biological activity compared to its non-acetylated counterparts .
Propriétés
Numéro CAS |
94108-70-0 |
|---|---|
Formule moléculaire |
C12H18O8 |
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
[(2R)-2-acetyloxy-2-[(2R,3R,4S)-3-acetyloxy-4-hydroxyoxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C12H18O8/c1-6(13)17-5-10(19-7(2)14)12-11(20-8(3)15)9(16)4-18-12/h9-12,16H,4-5H2,1-3H3/t9-,10+,11+,12+/m0/s1 |
Clé InChI |
MOTDKJOPTZYSEJ-IRCOFANPSA-N |
SMILES isomérique |
CC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC(C1C(C(CO1)O)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















